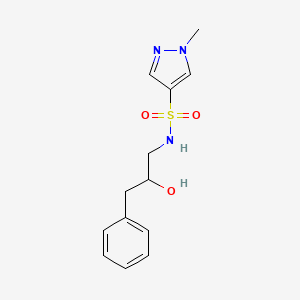

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-16-10-13(9-14-16)20(18,19)15-8-12(17)7-11-5-3-2-4-6-11/h2-6,9-10,12,15,17H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBPFQMUAHVZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the hydroxy-phenylpropyl side chain. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl side chain may interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural differentiators of N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide include:

- Hydroxy-phenylpropyl side chain : Enhances hydrogen-bonding capacity compared to shorter alkyl or aromatic substituents (e.g., ethyl or phenyl groups in compounds like 1j and 2j ) .

- Sulfonamide linkage: Common in kinase-targeting agents (e.g., the chromenone-sulfonamide hybrid in ) but distinct from sulfanyl or carboxamide groups (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde in ) .

Physicochemical Properties

The hydroxyl group in the target compound likely improves aqueous solubility relative to fluorinated or fully aromatic analogs (e.g., ), though this may reduce membrane permeability compared to lipophilic derivatives like ’s trifluoromethylated compound .

Pharmacokinetic Profile

- Absorption: The hydroxyl group may enhance solubility but limit passive diffusion across membranes, contrasting with ’s lipophilic fluorophenyl-chromenone hybrid, which likely has superior absorption .

- Metabolism: Sulfonamides are generally resistant to oxidation, but the hydroxy group in the target compound could make it prone to Phase II conjugation, reducing bioavailability compared to non-hydroxylated analogs .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 4-position with a sulfonamide group, which is known to enhance biological activity. The presence of the hydroxy and phenyl groups contributes to its pharmacological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, various studies have shown that compounds similar to N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | 76% (at 1 µM) | 86% (at 1 µM) | |

| Compound B | 61% (at 10 µM) | 76% (at 10 µM) |

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported that pyrazole derivatives can effectively inhibit the growth of pathogens such as E. coli and Staphylococcus aureus.

3. Anticancer Potential

N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of cell cycle regulators.

4. Neuroprotective Effects

Some derivatives of pyrazole compounds have demonstrated neuroprotective activity, potentially beneficial in neurodegenerative diseases. This activity is attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells.

The biological activities of N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide are primarily mediated through:

- Inhibition of Pro-inflammatory Cytokines: The compound inhibits the signaling pathways involved in inflammation, particularly the NF-kB pathway.

- Antimicrobial Mechanisms: It disrupts bacterial cell wall synthesis and inhibits protein synthesis in microbial pathogens.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Anti-inflammatory Effects: A clinical trial involving patients with rheumatoid arthritis showed that a similar pyrazole derivative reduced joint inflammation significantly compared to a placebo group.

- Case Study on Antimicrobial Efficacy: A study conducted on hospital-acquired infections revealed that patients treated with a pyrazole-based antibiotic experienced faster recovery rates than those receiving standard treatments.

Q & A

Q. What are the common synthetic routes for N-(2-hydroxy-3-phenylpropyl)-1-methyl-1H-pyrazole-4-sulfonamide?

The synthesis typically involves sulfonamide coupling reactions. For example, pyrazole intermediates are functionalized via nucleophilic substitution using sulfonyl chlorides. Reaction conditions often include polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate intermediates and facilitate coupling . Protecting groups (e.g., tert-butoxycarbonyl) may be employed for hydroxyl or amine functionalities to prevent side reactions .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and purity. For instance, methyl groups on pyrazole resonate near δ 2.2–3.9 ppm, while sulfonamide protons appear downfield .

- LCMS/HPLC : Validates molecular weight (e.g., ESI-MS m/z) and purity (>95%) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous sulfonamide structures .

Q. How do solubility properties influence experimental design?

The compound’s limited aqueous solubility necessitates organic solvents (e.g., DMSO, DMF) for in vitro assays. Partition coefficient studies (log P) in 1-octanol/phosphate buffer (pH 6.8) guide formulation strategies for biological testing .

Q. What purification techniques are effective for this sulfonamide?

Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (from ethanol/water mixtures) are standard. Purity is confirmed via melting point analysis and HPLC .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural elucidation?

Conflicting signals (e.g., overlapping proton environments) are addressed using:

Q. What strategies optimize the yield of sulfonamide group introduction?

Yield improvements focus on:

-

Catalyst selection : Transition metals (e.g., Pd/Cu) enhance coupling efficiency in heterocyclic systems .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06 -

Temperature control : Reactions performed at 0–25°C minimize decomposition.

-

Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete conversion .

Q. How to design analogs to study structure-activity relationships (SAR)?

Key modifications include:

- Phenyl ring substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) to assess electronic effects on bioactivity .

- Pyrazole N-methylation : Comparing 1-methyl vs. unsubstituted analogs to probe steric interactions .

- Hydroxypropyl chain variation : Replacing with cyclopropane or cyclohexyl groups to evaluate conformational flexibility .

Q. How to address instability during synthesis or storage?

- Inert atmosphere : Prevents oxidation of the hydroxypropyl chain (N₂/Ar glovebox) .

- Low-temperature storage : Lyophilized samples stored at −20°C in amber vials reduce hydrolytic degradation.

- Stabilizers : Addition of antioxidants (e.g., BHT) in stock solutions .

Q. What in silico methods predict biological targets for this compound?

Computational approaches include:

Q. How to confirm stereochemistry in the hydroxypropyl side chain?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.